molecular formula C8H15NO3 B026119 Hexanoylglycine CAS No. 24003-67-6

Hexanoylglycine

Cat. No.: B026119
CAS No.: 24003-67-6
M. Wt: 173.21 g/mol
InChI Key: UPCKIPHSXMXJOX-UHFFFAOYSA-N
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Description

N-hexanoylglycine is an N-acylglycine in which the acyl group is specified as hexanoyl. It has a role as a metabolite. It is a conjugate acid of a N-hexanoylglycinate.
Hexanoylglycine is a natural product found in Drosophila melanogaster with data available.

Scientific Research Applications

  • Neurological Research : Hexanoylglycine was found to affect chloride currents in rat neurons when pretreated with β-amyloid peptide and hexafluoroisopropanol. This indicates its potential role in neurological research and its effect on neuronal function (Solntseva & Bukanova, 2017).

  • Diagnostic Applications in Medicine : this compound measurements in urine are highly specific for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This makes it valuable in the medical field for fast and reliable diagnostic methods (Rinaldo et al., 2010).

  • Newborn Screening : The quantification of urinary this compound is crucial for the accurate diagnosis of MCAD deficiency in newborn screening, highlighting its importance in pediatric medicine (Downing et al., 2008).

  • Plant Biology : this compound is part of complex carbohydrates in fungi that act as regulatory molecules in plants. This highlights its role in plant biology and its potential in agricultural research (Sharp et al., 1984).

  • Metabolic Studies : Research has shown that high-fat diets affect mitochondrial oxidative pathways and the excretion of this compound. This can be used to understand metabolic processes and the regulation of ketogenic pathways (Boulangé et al., 2013).

  • Biochemical Analysis : New methods have been developed to improve the sensitivity in quantifying acylglycines, like this compound, in human urine. This advancement can aid in the discovery of new biomarkers for diseases and improve the diagnosis of metabolic errors (Stanislaus et al., 2012).

Mechanism of Action

Target of Action

Hexanoylglycine is a fatty acid metabolite that primarily targets the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, leading to the production of CoA and N-acylglycine .

Mode of Action

This compound is produced through the action of glycine N-acyltransferase . This enzyme catalyzes the chemical reaction where acyl-CoA and glycine are converted into CoA and N-acylglycine . The production of this compound is a part of this biochemical reaction.

Biochemical Pathways

This compound is involved in the metabolic pathways related to fatty acid metabolism . It is a minor metabolite of fatty acids, and its excretion is increased in several inborn errors of metabolism . The measurement of this compound in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Pharmacokinetics

It is known that it appears in the urine of patients with hereditary medium-chain acyl-coa dehydrogenase (mcad) deficiency This suggests that it is excreted from the body through the urinary system

Result of Action

The presence of this compound in urine is increased in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD, glutaric aciduria type II) . It may also be found in urine in patients with severe ketosis . Therefore, the molecular and cellular effects of this compound’s action are often associated with these metabolic disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in urine can be affected by the patient’s health status. It has been observed that certain acyl glycines, including this compound, are excreted in high concentration only when the patients are acutely ill

Safety and Hazards

Hexanoylglycine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging fertility . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Hexanoylglycine is used as a urinary biomarker for several indications . It is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase . In the future, the sample-triplex strategy using the DEAPPZ isotopologues could successfully reduce the analysis time in the urinary this compound quantification .

Biochemical Analysis

Biochemical Properties

Hexanoylglycine is an endogenous metabolite present in urine . It is involved in the metabolic oxidation of unsaturated fatty acids such as linoleate and oleate .

Cellular Effects

This compound has been found to have effects on various types of cells. For instance, in dairy cows, a grain-based diet led to an increase in the level of this compound . This suggests that this compound may play a role in the metabolic responses to dietary changes.

Molecular Mechanism

It is known to be a metabolite of fatty acids , suggesting that it may be involved in fatty acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found that the urinary excretion of this compound is increased in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD, glutaric aciduria type II) .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acids

Properties

IUPAC Name

2-(hexanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKIPHSXMXJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178739
Record name N-Caproylglycine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24003-67-6
Record name Hexanoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24003-67-6
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Record name N-Caproylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24003-67-6
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Record name N-Caproylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanamidoacetic acid
Source FDA Global Substance Registration System (GSRS)
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Record name Hexanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the clinical significance of hexanoylglycine?

A: this compound is not a therapeutic agent but serves as a valuable diagnostic biomarker, particularly for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [, , , , ] This inherited metabolic disorder disrupts the body's ability to break down medium-chain fatty acids, leading to the accumulation of metabolites like this compound in urine. Elevated urinary this compound levels strongly indicate MCAD deficiency. [, , , ]

Q2: Are there other conditions where this compound levels might be elevated?

A: While highly specific to MCAD deficiency, research suggests that this compound levels may be transiently elevated in newborns due to immature gut flora. [] Additionally, elevated levels have been observed in conditions mimicking MCAD deficiency, such as multiple acyl-CoA dehydrogenase deficiency (MADD) and glutaric aciduria type II. [, , ] Other potential causes include Jamaican vomiting sickness, a condition potentially linked to the ingestion of unripe ackee fruit. []

Q3: How early can this compound be detected in individuals with MCAD deficiency?

A: Studies demonstrate the presence of elevated this compound in newborns with MCAD deficiency, highlighting its potential for early diagnosis through newborn screening programs. [, , ]

Q4: Can this compound be detected in samples other than urine?

A: Yes, besides urine, this compound has been detected in blood spots, making it a potential marker for newborn screening using dried blood spot samples. [] Additionally, its presence has been observed in vitreous humor, a fluid found inside the eye, suggesting its potential for postmortem diagnosis of MCAD deficiency. []

Q5: What analytical methods are used to measure this compound levels?

A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for accurate and sensitive this compound quantification. [, , , ] The technique involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. Stable isotope dilution techniques, using labeled internal standards like n-hexanoyl(1,2-13C)glycine, enhance the accuracy and precision of GC-MS analysis. []

Q6: Are there any alternative methods for this compound analysis?

A: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as a powerful alternative for quantifying this compound. [] This method offers advantages like high sensitivity, selectivity, and the ability to analyze multiple samples simultaneously using multiple isotopologous reagents. []

Q7: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. []

Q8: Are there any computational chemistry studies on this compound?

A: Research on this compound primarily focuses on its analytical detection and clinical significance as a biomarker. While computational studies specifically focusing on this compound are limited, broader computational approaches, such as metabolomics data analysis, contribute to understanding metabolic pathways and disease mechanisms associated with its elevation. [, , , , ]

Q9: What is the environmental impact of this compound?

A9: Given its role as an endogenous metabolite and diagnostic marker, limited information is available regarding the environmental impact of this compound.

Q10: Are there any alternatives or substitutes for this compound as a biomarker?

A: While this compound remains a specific biomarker for MCAD deficiency, other medium-chain acylcarnitines, particularly octanoylcarnitine, are also investigated as potential diagnostic markers for the disorder. [] Combining multiple biomarkers can enhance the accuracy and sensitivity of MCAD deficiency diagnosis.

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